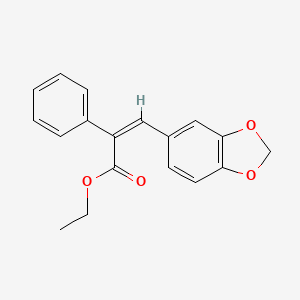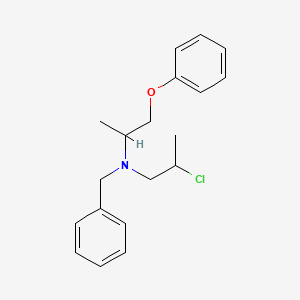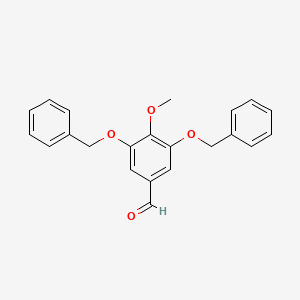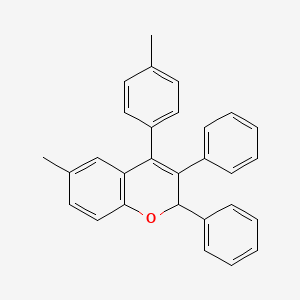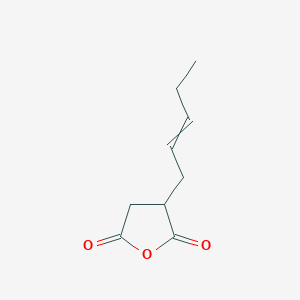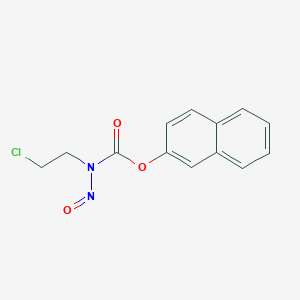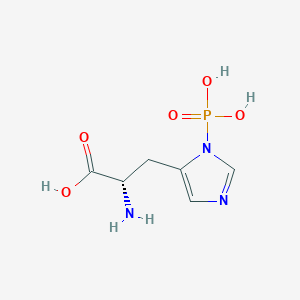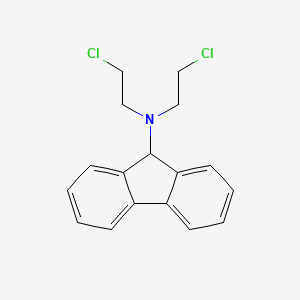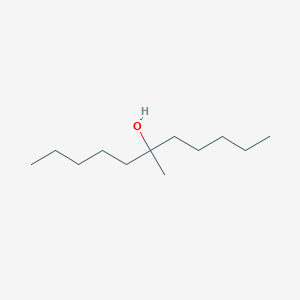
6-Methylundecan-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylundecan-6-ol is an organic compound with the molecular formula C12H26O It is a type of alcohol characterized by a methyl group attached to the sixth carbon of an undecanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylundecan-6-ol typically involves the alkylation of undecanol with a methylating agent. One common method is the reaction of undecanol with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of side products.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of the corresponding ketone, 6-Methylundecan-6-one. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Análisis De Reacciones Químicas
Types of Reactions
6-Methylundecan-6-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-Methylundecan-6-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding alkane, 6-Methylundecane, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 6-Methylundecan-6-one
Reduction: 6-Methylundecane
Substitution: 6-Methylundecyl chloride
Aplicaciones Científicas De Investigación
6-Methylundecan-6-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 6-Methylundecan-6-ol involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes, altering their permeability and affecting cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of enzyme activities and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-Methylundecan-6-one: The ketone form of 6-Methylundecan-6-ol, used in similar applications.
6-Methylundecane: The fully reduced form, lacking the hydroxyl group.
2-Methylundecanal: Another methylated undecanol with different properties and applications.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
5340-31-8 |
|---|---|
Fórmula molecular |
C12H26O |
Peso molecular |
186.33 g/mol |
Nombre IUPAC |
6-methylundecan-6-ol |
InChI |
InChI=1S/C12H26O/c1-4-6-8-10-12(3,13)11-9-7-5-2/h13H,4-11H2,1-3H3 |
Clave InChI |
RMTFYBCGUKERHL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)(CCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


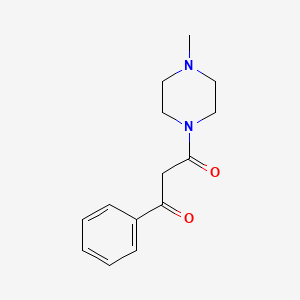
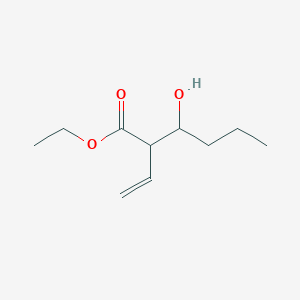
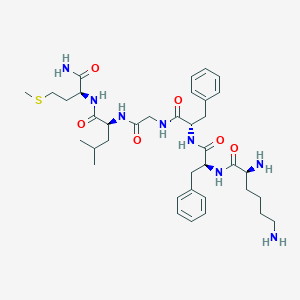
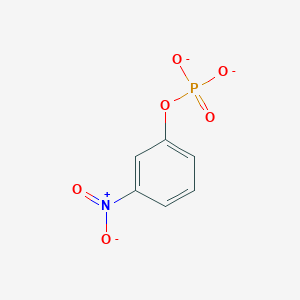
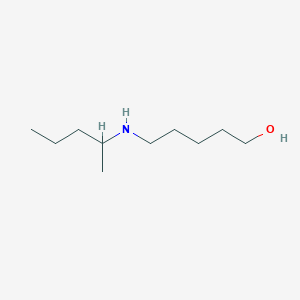
![3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14728670.png)
